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Compound of Interest |

Compound Name: 2-(2-Phenoxyethoxy)ethanol

CAS No.: 104-68-7

Cat. No.: 5093071

. J

Executive Summary & Chemical Identity

Diethylene glycol monophenyl ether (DEGPhE) is a glycol ether widely used as a solvent for
resins, dyes, and as a coalescent in coatings. Unlike the more common preservative
Phenoxyethanol (Ethylene glycol monophenyl ether), DEGPhE contains an additional ethoxy
unit, altering its polarity, boiling point, and spectral signature.

o |[UPAC Name: 2-(2-Phenoxyethoxy)ethanol[1][2][3][4][5][6]

CAS Number: 104-68-7[2][3][41[5]6]1718][9][10]

Molecular Formula: C10H1403(3]

Molecular Weight: 182.22 g/mol

Synonyms: Phenyl carbitol; Phenoxydiglycol; 2-(2-Phenoxyethoxy)ethan-1-ol.[1][3]

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for distinguishing DEGPhE from lower molecular weight
homologs. The fragmentation pattern is dominated by ether cleavage and the stability of the
phenoxy radical.

Fragmentation Analysis (El, 70 eV)
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The electron ionization (EI) spectrum exhibits a distinct molecular ion and a characteristic base
peak derived from the glycol chain.
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Fragmentation Pathway Visualization

The following diagram illustrates the logical cleavage pathways leading to the observed mass
spectrum.

Phenol Cation
[PhOH]+ m/z 94

Phenyl Cation
[Ph]+ m/z 77

H-transfer &
Ether Cleavage

Molecular lon
[M]+ m/z 182

Alpha Cleavage
(Glycol tail)

Base Peak
[CH2CH2OH]+ m/z 45

Figure 1: Proposed Fragmentation Pathway for Diethylene Glycol Monophenyl Ether (EI-MS).

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural confirmation. The molecule possesses two distinct
domains: the aromatic ring and the diethylene glycol chain.
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1H NMR Data (400 MHz, CDCls)
o Solvent Reference: 7.26 ppm (CHCI3)

o Key Feature: The glycol chain appears as four distinct triplets/multiplets due to the

asymmetry introduced by the phenoxy group.

. T . . Structural
Shift (8, ppm) Multiplicity Integration Assignment
Context
7.25-7.30 Multiplet 2H Ar-H (meta) Aromatic Ring
6.93 -7.00 Multiplet 3H Ar-H (ortho/para)  Aromatic Ring
) Ether (Phenoxy
410 — 4.15 Triplet 2H Ph-O-CHa- _
adjacent)
3.85-3.90 Triplet 2H -CH2-O-CHa2- Ether (Internal)
3.70-3.75 Triplet 2H -O-CHz2-CH20H Ether (Internal)
3.60 — 3.65 Triplet 2H -CH2-OH Terminal Alcohol
) Hydroxyl
2.40-2.80 Broad Singlet 1H -OH
(Exchangeable)
13C NMR Data (100 MHz, CDCls)
o Solvent Reference: 77.16 ppm (CDCIs)
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Shift (6, ppm) Carbon Type Assighment
158.6 Quaternary C-O (Ar-Ipso)
129.5 CH C-H (Ar-Meta)
121.1 CH C-H (Ar-Para)
114.6 CH C-H (Ar-Ortho)
72.5 CH2 -O-CH2-CH20H
69.8 CH2 Ph-O-CH2-CH:-
67.4 CH2 Ph-O-CH:-
61.8 CH:2 -CH2-OH

Infrared (IR) Spectroscopy Profiling

IR spectroscopy is utilized primarily for rapid identification of functional groups and monitoring
water content (hygroscopicity).

O-H Stretch (3350-3450 cm™1): Strong, broad band indicating the terminal alcohol.

C-H Stretch (2860—2950 cm~1): Sharp peaks corresponding to the aliphatic methylene
groups (-CHz-).

Aromatic C=C (1580-1600 cm~1): Characteristic "breathing" modes of the benzene ring.

C-O-C Ether Stretch (1050-1250 cm™1): Strong bands. The alkyl-aryl ether (Ph-O-C)
typically appears ~1240 cm~1, while the aliphatic ether (C-O-C) appears ~1100 cm~1.

Experimental Protocols
Protocol A: Sample Preparation for GC-MS

¢ Objective: Impurity profiling and identification.
e Solvent: Methanol or Ethyl Acetate (HPLC Grade).

e Concentration: 1 mg/mL (1000 ppm).
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e Method:
o Dissolve 10 mg of DEGPhE in 10 mL of solvent.

Filter through a 0.22 um PTFE syringe filter to remove particulates.

[¢]

[¢]

Inject 1 pL into GC-MS (Split ratio 10:1).

Column: DB-5ms or equivalent (30m x 0.25mm).

[e]

Temp Program: 50°C (hold 2 min) — 10°C/min - 280°C (hold 5 min).

o

Protocol B: Impurity Differentiation (Phenoxyethanol vs. DEGPhE)

Researchers often encounter mixtures. Use this logic flow to distinguish them.
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Sample Analysis

GC-MS Retention Time
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Figure 2: Logic flow for distinguishing DEGPhE from its mono-ether homolog.

Click to download full resolution via product page

References

e National Institute of Standards and Technology (NIST).Ethanol, 2-(2-phenoxyethoxy)- Mass
Spectrum (Electron lonization). NIST Chemistry WebBook, SRD 69. [Link]

e PubChem.2-(2-Phenoxyethoxy)ethanol Compound Summary (CID 7715). National Library
of Medicine. [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b093071?utm_src=pdf-body-img
https://webbook.nist.gov/cgi/cbook.cgi?ID=C104687&Mask=200
https://www.benchchem.com/product/b093071?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7715
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Nelson Labs.Extractables and Leachables Screening Data: 2-(2-Phenoxyethoxy)ethanol
Fragmentation. [Link] (Data referenced from E&L screening libraries)

+ OECD SIDS.Ethylene Glycol Phenyl Ether (Related Homolog Data for Comparison). UNEP
Publications.[11] [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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